molecular formula C9H14ClNO B2369102 2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide CAS No. 1862169-92-3

2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide

Cat. No.: B2369102
CAS No.: 1862169-92-3
M. Wt: 187.67
InChI Key: LJSMJVFGXZYGQW-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. This compound is characterized by the presence of a chloroacetamide group attached to a cyclohexenylmethyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with cyclohexenylmethylamine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the mixture is stirred at low temperatures to ensure the formation of the desired product. The reaction can be represented as follows:

ClCH2COCl+C6H11NH2ClCH2CONH(C6H11)\text{ClCH}_2\text{COCl} + \text{C}_6\text{H}_{11}\text{NH}_2 \rightarrow \text{ClCH}_2\text{CONH}(\text{C}_6\text{H}_{11}) ClCH2​COCl+C6​H11​NH2​→ClCH2​CONH(C6​H11​)

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted acetamides.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions .

Scientific Research Applications

2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide can be compared with other similar compounds such as:

    Chloroacetamide: A simpler compound with a similar chloroacetamide group but without the cyclohexenylmethyl moiety.

    Fluoroacetamide: Contains a fluorine atom instead of chlorine and is used in different applications due to its distinct chemical properties.

    Bromoacetamide: Similar to chloroacetamide but with a bromine atom, used in various chemical syntheses.

Properties

IUPAC Name

2-chloro-N-(cyclohexen-1-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMJVFGXZYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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